Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound with significant potential in various scientific research applications. Its molecular formula is and it has a molecular weight of 477.6 g/mol. The compound is classified as a heterocyclic compound due to its thieno[2,3-c]pyridine structure, which incorporates both sulfur and nitrogen atoms within its ring systems.
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves several steps of organic synthesis techniques including:
Technical details regarding the specific reagents and conditions used in each step would depend on the exact synthetic pathway chosen.
The molecular structure of ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can be represented using various notations:
InChI=1S/C25H23N3O3S2/c1-3-31-25(30)28-13-12-17-20(14-28)33-24(27-22(29)16-10-8-15(2)9-11-16)21(17)23-26-18-6-4-5-7-19(18)32-23/h4-11H,3,12-14H2,1-2H3,(H,27,29)
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C
These representations provide insights into the connectivity and arrangement of atoms within the molecule.
The compound is likely to participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for exploring its reactivity and potential transformation into other useful compounds.
Data on its pharmacodynamics would require further investigation through experimental studies to elucidate how it interacts at the molecular level.
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 477.6 g/mol |
Purity | Typically ≥ 95% |
Solubility | Specific solubility data not provided; generally soluble in organic solvents |
Melting Point | Not specified |
These properties indicate its stability and behavior under various conditions which are critical for its handling and application in research.
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has potential applications in:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9